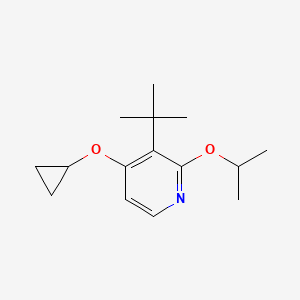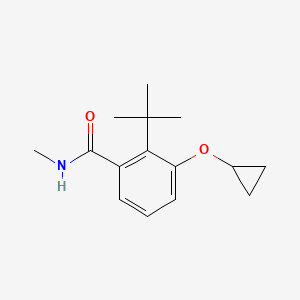
5-Cyclopropoxy-2-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by a pyridine ring substituted with an ethyl group at the 2-position and a cyclopropoxy group at the 5-position. It is a member of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-2-ethylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial production methods for this compound may involve more efficient and scalable processes. For example, continuous flow reactors can be used to optimize reaction conditions and improve yields. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .
Análisis De Reacciones Químicas
5-Cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-ethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
The molecular targets and pathways involved in its mechanism of action depend on the specific application and the biological system being studied. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparación Con Compuestos Similares
5-Cyclopropoxy-2-ethylpyridine can be compared with other similar compounds, such as:
2-Ethylpyridine: This compound lacks the cyclopropoxy group and has different chemical and biological properties.
5-Ethyl-2-methylpyridine: This compound has a methyl group instead of a cyclopropoxy group at the 5-position.
Cyclopropylpyridine: This compound has a cyclopropyl group directly attached to the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides additional reactivity and potential for the development of novel derivatives with unique applications .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C10H13NO/c1-2-8-3-4-10(7-11-8)12-9-5-6-9/h3-4,7,9H,2,5-6H2,1H3 |
Clave InChI |
ZBLROJKOOXUUQO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(C=C1)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















